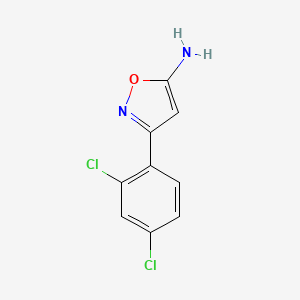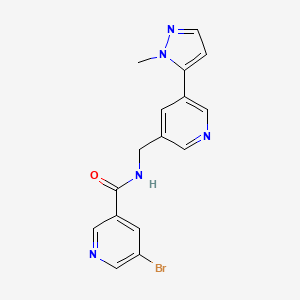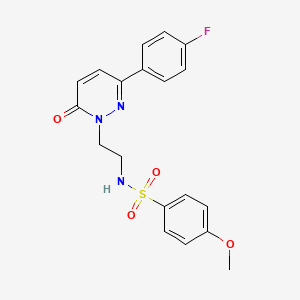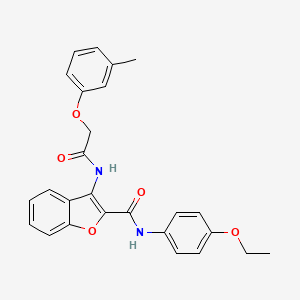![molecular formula C8H13NO2 B2921520 Octahydrocyclopenta[c]pyrrole-5-carboxylic acid CAS No. 1419101-18-0](/img/structure/B2921520.png)
Octahydrocyclopenta[c]pyrrole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydrocyclopenta[c]pyrrole-5-carboxylic acid is a heterocyclic molecule . It contains a cyclopentane ring fused with a pyrrole ring . The molecule has a total of 25 bonds, including 12 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 2 five-membered rings, 1 eight-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amine, 1 hydroxyl group, and 1 Pyrrolidine .
Synthesis Analysis
The synthetic method of Octahydrocyclopenta[c]pyrrole-5-carboxylic acid involves the use of a dewatering agent such as formic anhydride, diacetyl oxide, or trifluoroacetic anhydride . The mol ratio of the dewatering agent and the compound of formula (II) is (2 4): 1 .Molecular Structure Analysis
The molecular structure of Octahydrocyclopenta[c]pyrrole-5-carboxylic acid is represented by the SMILES string C1CC2CNCC2C1 . The InChI code for the molecule is 1S/C7H13N/c1-2-6-4-8-5-7(6)3-1/h6-8H,1-5H2 .Physical And Chemical Properties Analysis
Octahydrocyclopenta[c]pyrrole-5-carboxylic acid is a solid at room temperature . Its molecular weight is 111.18 . It should be stored in a refrigerator .Applications De Recherche Scientifique
Chemical Synthesis and Structural Utility
Octahydrocyclopenta[c]pyrrole-5-carboxylic acid and its derivatives have been investigated for their potential in chemical synthesis, particularly as chiral auxiliaries and scaffolds in the construction of complex molecules. For instance, enantiomerically pure bicyclic pyrrolidine derivatives, closely related to octahydrocyclopenta[c]pyrrole structures, have been synthesized and utilized as efficient chiral auxiliaries in Michael-type reactions, showcasing their importance in asymmetric synthesis (Martens & Lübben, 1991). Similarly, the synthesis of octahydro-2,3-dioxo-cyclopenta[b]pyrrole-3a-carboxylates through nucleophilic addition to N-acyliminium ions demonstrates the versatility of octahydrocyclopenta[c]pyrrole structures in heterocyclic chemistry (Seo Won-Jun et al., 1994).
Coordination Chemistry and Frameworks
The compound and its analogs have found applications in the development of coordination polymers with unique topologies. Research has demonstrated the synthesis of lanthanide coordination polymers, featuring octahydrocyclopenta[c]pyrrole-derived ligands, which exhibit unprecedented rutile-related topologies and potentially interesting luminescent properties (Qin et al., 2005). These materials are of interest for their structural novelty and potential application in materials science.
Organic Electronics and Photovoltaics
Further extending its utility, derivatives of octahydrocyclopenta[c]pyrrole have been explored for their potential in organic electronics, particularly in the synthesis of polyimides with enhanced solubility and thermal stability. These materials, derived from octahydrocyclopenta[c]pyrrole-related structures, are promising for their application in high-performance polymers for electronic and photovoltaic applications due to their excellent thermal properties and film-forming abilities (Itamura et al., 1993).
Bioactive Compound Synthesis
On the bioactive front, octahydrocyclopenta[c]pyrrole-5-carboxylic acid derivatives have been synthesized and evaluated for their potential in creating biologically active molecules. The synthesis of novel bicyclic amino acids from D-mannose, which are integral in the synthesis of aeruginosin analogs and could serve as conformationally constrained peptidomimetics, highlights the bioorganic chemistry applications of these compounds. Such derivatives are valuable for exploring the structure-activity relationships in medicinal chemistry and drug design (Jean-Rene Ella-Menye et al., 2008).
Safety and Hazards
The safety information for Octahydrocyclopenta[c]pyrrole-5-carboxylic acid indicates that it is a combustible solid . It has a WGK of 3 . The molecule does not have a flash point . The safety pictograms associated with the molecule are GHS07 . The hazard statements are H315, H317, H319, H335 , and the precautionary statements are P261, P280 .
Propriétés
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)5-1-6-3-9-4-7(6)2-5/h5-7,9H,1-4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFXVZKUPVAERR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1CNC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(Aminomethyl)-1,2-oxazol-3-yl]propanoic acid;hydrochloride](/img/structure/B2921439.png)
![3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2921441.png)



![({2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)({3-[methyl(prop-2-yn-1-yl)amino]propyl})amine](/img/structure/B2921447.png)
![(5-Bromofuran-2-yl)-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2921449.png)
![N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide](/img/structure/B2921451.png)
![6-Bromobenzo[B]thiophene-3-carbaldehyde](/img/structure/B2921452.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2921454.png)

![Dimethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine hydrochloride](/img/structure/B2921457.png)

